Home > Products > Building Blocks P13198 > 6-Chloro-2-fluoropurine
6-Chloro-2-fluoropurine - 1651-29-2

6-Chloro-2-fluoropurine

Catalog Number: EVT-337988
CAS Number: 1651-29-2
Molecular Formula: C5H2ClFN4
Molecular Weight: 172.55 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-2-fluoropurine is a halogenated purine derivative frequently employed as a versatile building block in organic synthesis, particularly in the field of nucleoside chemistry. [, , , , ] Its significance stems from its ability to undergo various chemical transformations, making it a valuable precursor for synthesizing a wide array of biologically active compounds, including modified purine nucleosides with potential therapeutic applications. [, , , , ]

2-(4-Morpholinoanilino)-N(6)-cyclohexyladenine (Reversine)

  • Compound Description: Reversine is a dedifferentiation agent that exhibits moderate antagonist activity against the human A3 adenosine receptor (A3AR). []
  • Relevance: Reversine's discovery as an A3AR antagonist prompted the exploration of structure-activity relationships in related 2-substituted adenine derivatives, including those derived from 6-chloro-2-fluoropurine. []

2-(Phenylamino)-N(6)-cyclohexyladenine (12)

  • Compound Description: This compound is a potent and selective A3AR antagonist with a Ki value of 51 nM, showing 30-200-fold selectivity over A1 and A2A adenosine receptors. []
  • Relevance: This compound is structurally related to 6-chloro-2-fluoropurine, sharing the adenine core. It highlights the impact of substituents at the 2- and N6-positions on A3AR antagonism. []

2-(Phenylamino)-N(6)-cycloheptyladenine (19)

  • Compound Description: This adenine derivative is a potent A3AR antagonist with a Ki value of 42 nM and demonstrates 30-200-fold selectivity over A1 and A2A adenosine receptors. []
  • Relevance: Similar to compound 12, this compound, derived from 6-chloro-2-fluoropurine, emphasizes the importance of the 2-phenylamino and N6-cycloalkyl substituents for A3AR antagonist activity and selectivity. []

2-Phenylamino-N(6)-endo-norbornyladenine (21)

  • Compound Description: This adenine derivative exhibits potent A3AR antagonism with a Ki value of 37 nM and displays 30-200-fold selectivity over A1 and A2A adenosine receptors. []
  • Relevance: This 6-chloro-2-fluoropurine derivative further strengthens the structure-activity relationship, showcasing the significance of the 2-phenylamino group and a bulky N6-substituent for potent and selective A3AR antagonism. []

2-(Phenyloxy)-N(6)-cyclohexyladenine (22)

  • Compound Description: This compound exhibits the highest selectivity for the A3AR among the tested compounds (>200-fold) with a Ki value within the nanomolar range. []
  • Relevance: This derivative of 6-chloro-2-fluoropurine, with a 2-phenyloxy substitution, demonstrates the impact of this specific group on enhancing A3AR selectivity while maintaining potent antagonist activity. []

9-Methyl-2-(phenylamino)-N(6)-cyclohexyladenine

  • Compound Description: This compound is a 9-methylated derivative of compound 12, retaining potent A3AR antagonist activity. []
  • Relevance: This compound demonstrates that incorporating a methyl group at the 9-position of the adenine core, derived from 6-chloro-2-fluoropurine, is tolerated for A3AR binding. []

2-Benzylamino-N(6)-cyclohexyladenine

  • Compound Description: This compound, with an extended 2-benzylamino group, shows reduced affinity for the A3AR compared to the 2-phenylamino counterpart (compound 12). []
  • Relevance: This derivative highlights the sensitivity of the A3AR binding site to steric bulk at the 2-position of the adenine core, derived from 6-chloro-2-fluoropurine. []

2-(2-Phenylethylamino)-N(6)-cyclohexyladenine

  • Compound Description: Similar to the 2-benzylamino derivative, extending the 2-phenylamino group with an ethyl linker decreases the affinity for the A3AR compared to compound 12. []
  • Relevance: This finding further supports the limited space available within the A3AR binding site near the 2-position of the adenine core, derived from 6-chloro-2-fluoropurine. []

2-(Phenylthio)-N(6)-cyclohexyladenine

  • Compound Description: This compound contains a 2-(phenylthio) group and exhibits lower affinity for the A3AR compared to the 2-phenylamino (compound 12) and 2-phenoxy (compound 22) counterparts. []
  • Relevance: This derivative, obtained from 6-chloro-2-fluoropurine, reveals the order of affinity at the A3AR as 2-phenoxy ≥ 2-phenylamino > 2-phenylthio. []

1,3-Dioxolanylpurine nucleosides

  • Compound Description: This group encompasses various enantiomers of 1,3-dioxolanylpurine nucleosides, with different substituents at the purine 2- and 6-positions, synthesized and evaluated for anti-HIV-1 activity. []
  • Relevance: These nucleosides demonstrate the versatility of 6-chloro-2-fluoropurine as a precursor for synthesizing diverse nucleoside analogues by reacting with various sugar moieties, such as 1,3-dioxolane. []

6-Chloro-2-aminopurine dioxolane

  • Compound Description: This specific 1,3-dioxolanylpurine nucleoside, derived from 6-chloro-2-fluoropurine, showed notable anti-HIV-1 activity. []
  • Relevance: This compound highlights the potential of modifying 6-chloro-2-fluoropurine at the 2-position with an amino group, in combination with a dioxolane sugar moiety, to obtain antiviral activity. []

2-Fluoroadenine dioxolane

  • Compound Description: This 1,3-dioxolanylpurine nucleoside, derived from 6-chloro-2-fluoropurine, displayed moderate anti-HIV-1 activity. []
  • Relevance: This compound demonstrates the influence of the 2-fluoro substituent, retained from 6-chloro-2-fluoropurine, on the antiviral activity of dioxolane nucleosides. []

2,6-Dichloropurine dioxolane

  • Compound Description: This dioxolane nucleoside, derived from 6-chloro-2-fluoropurine by substituting the 2-fluoro group with chlorine, exhibited moderate anti-HIV-1 activity. []
  • Relevance: This compound emphasizes the role of halogen substituents at the 2-position of the purine ring, derived from 6-chloro-2-fluoropurine, in modulating the antiviral activity of dioxolane nucleosides. []

Guanine dioxolane (24)

  • Compound Description: This 1,3-dioxolanylpurine nucleoside, containing a guanine base, exhibited the most potent anti-HIV-1 activity among the tested dioxolanes, without showing cytotoxicity up to 100 μM in various cells. []
  • Relevance: This compound, synthesized from 6-chloro-2-fluoropurine, demonstrates the potential of using this precursor to obtain potent antiviral nucleosides by converting it into a guanine derivative. []

L-Oxathiolanyl Purine and Pyrimidine Nucleosides

  • Compound Description: This group encompasses a series of enantiomerically pure L-oxathiolanyl nucleosides with various pyrimidine and purine bases, synthesized and evaluated for anti-HIV-1 activity. []
  • Relevance: These nucleosides highlight the use of 6-chloro-2-fluoropurine as a starting material for synthesizing diverse nucleoside analogues by reacting with various sugar moieties, in this case, the L-oxathiolane sugar. []

6-Chloro-2-fluoropurine L-oxathiolane

  • Compound Description: This specific L-oxathiolanyl nucleoside, maintaining the core structure of 6-chloro-2-fluoropurine, exhibited moderate anti-HIV-1 activity. []
  • Relevance: This compound demonstrates the inherent antiviral potential of the 6-chloro-2-fluoropurine scaffold when incorporated into an L-oxathiolane nucleoside structure. []

Adenine L-oxathiolane

  • Compound Description: This L-oxathiolanyl nucleoside, derived from 6-chloro-2-fluoropurine by converting it to an adenine base, demonstrated potent anti-HIV-1 activity. []
  • Relevance: This compound reinforces the utility of 6-chloro-2-fluoropurine as a precursor for developing potent antiviral nucleosides by transforming it into an adenine derivative and combining it with an appropriate sugar moiety like L-oxathiolane. []

2'-Fluoro-2',3'-unsaturated L-Nucleosides

  • Compound Description: This group comprises L-nucleoside analogues containing a 2'-vinylic fluoride and various pyrimidine and purine bases, synthesized and evaluated for their anti-HIV and anti-HBV activities. []
  • Relevance: These nucleosides showcase the use of 6-chloro-2-fluoropurine as a versatile building block for synthesizing modified nucleosides with a 2'-fluorinated sugar moiety, potentially leading to antiviral agents. []

2'-Fluoroadenine L-nucleoside (36)

  • Compound Description: This specific 2'-fluorinated L-nucleoside, obtained from 6-chloro-2-fluoropurine by converting it to an adenine base, exhibited moderate anti-HIV and anti-HBV activities without significant cytotoxicity. []
  • Relevance: This compound exemplifies the potential of modifying 6-chloro-2-fluoropurine into a 2'-fluorinated L-nucleoside with an adenine base to achieve dual antiviral activity against HIV and HBV. []

beta-D-(2S,5R)- and alpha-D-(2S,5S)-1,3-Oxathiolanyl Nucleosides

  • Compound Description: This group includes beta-D-(2S,5R)- and alpha-D-(2S,5S)-1,3-oxathiolanylpyrimidine and -purine nucleosides with natural nucleoside configuration, synthesized and evaluated for anti-HIV-1 activity. []
  • Relevance: These nucleosides highlight the versatility of 6-chloro-2-fluoropurine as a starting material for synthesizing diverse nucleoside analogues by reacting it with different sugar moieties, in this case, the beta-D-(2S,5R)- and alpha-D-(2S,5S)-1,3-oxathiolane sugars. []

6-Chloropurine beta-D-(2S,5R)-1,3-oxathiolane (74)

  • Compound Description: This specific beta-D-(2S,5R)-1,3-oxathiolanyl nucleoside, derived from 6-chloro-2-fluoropurine by removing the 2-fluoro substituent, showed significant anti-HIV-1 activity. []
  • Relevance: This compound suggests that the 6-chloro substituent in 6-chloro-2-fluoropurine plays a significant role in its anti-HIV-1 activity, even without the 2-fluoro group, when incorporated into a beta-D-(2S,5R)-1,3-oxathiolane nucleoside structure. []
Synthesis Analysis

6-Chloro-2-fluoropurine can be synthesized through several methods. One notable synthesis involves the reaction of 2-fluoropurine with chlorinating agents under controlled conditions. A specific method includes the use of N-ethyl-N,N-diisopropylamine in butan-1-ol at temperatures ranging from 0 to 100 degrees Celsius, with a yield of approximately 65% after a reaction time of about 13 hours .

Key parameters for this synthesis include:

  • Reagents: N-ethyl-N,N-diisopropylamine, butan-1-ol.
  • Temperature: 0 to 100 degrees Celsius.
  • Reaction Time: Approximately 13 hours.
  • Yield: 65%.

The synthetic route is characterized by its efficiency and the ability to produce high-purity compounds suitable for further applications.

Molecular Structure Analysis

The molecular structure of 6-chloro-2-fluoropurine features a purine core, which consists of a fused pyrimidine and imidazole ring system. The structural formula can be represented as follows:

InChI=InChI 1S C5H2ClFN4 c6 3 2 4 9 1 8 2 11 5 7 10 3 h1H H 8 9 10 11 \text{InChI}=\text{InChI 1S C5H2ClFN4 c6 3 2 4 9 1 8 2 11 5 7 10 3 h1H H 8 9 10 11 }

The compound has:

  • Heavy Atoms: 11
  • Aromatic Heavy Atoms: 9
  • Rotatable Bonds: 0
  • Hydrogen Bond Acceptors: 4
  • Hydrogen Bond Donors: 1 .

This structure contributes to its biological activity and solubility characteristics.

Chemical Reactions Analysis

6-Chloro-2-fluoropurine participates in various chemical reactions typical for purine derivatives. It can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine substituents, facilitating the introduction of different functional groups. For instance, it can react with amines to form substituted purines, which are valuable in medicinal chemistry.

The compound also shows potential as a substrate for various enzymatic reactions, particularly those involving purine metabolism. Its reactivity profile indicates that it can serve as a precursor in synthesizing more complex pharmaceutical agents .

Mechanism of Action

The mechanism of action of 6-chloro-2-fluoropurine primarily involves its role as an inhibitor of specific enzymes in purine metabolism. It has been shown to inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C9, affecting drug metabolism pathways. This inhibition can lead to increased bioavailability of other drugs metabolized by these enzymes, thereby enhancing their therapeutic effects .

Additionally, its structural similarity to natural purines allows it to interfere with nucleic acid synthesis, potentially leading to antiproliferative effects on certain cell types, making it relevant in cancer research.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-fluoropurine are crucial for its application in research and pharmaceuticals:

PropertyValue
Boiling PointNot available
Solubility in Water8.18 mg/mL
Log P (octanol-water partition coefficient)1.09 (iLOGP)
Polar Surface Area54.46 Ų
Molar Refractivity36.65
Physiological ChargeNeutral
Hydrogen Acceptors3
Hydrogen Donors1

These properties suggest that the compound is likely to have good bioavailability and permeability across biological membranes .

Applications

6-Chloro-2-fluoropurine has several scientific applications:

  1. Pharmaceutical Research: It serves as a building block for synthesizing more complex purine derivatives used in drug development.
  2. Biochemical Studies: The compound is utilized in studies related to enzyme inhibition and metabolic pathways involving purines.
  3. Cancer Research: Due to its potential antiproliferative effects, it is investigated for use in therapeutic strategies against cancer.
  4. Synthetic Chemistry: It acts as an intermediate in organic synthesis processes aimed at creating novel compounds with biological activity.
Introduction to 6-Chloro-2-fluoropurine

6-Chloro-2-fluoropurine (CAS 1651-29-2) is a halogenated purine derivative with the molecular formula C5H2ClFN4 and a molecular weight of 172.55 g/mol. This crystalline solid (melting point 151–162°C) serves as a versatile scaffold in pharmaceutical chemistry due to the strategic placement of chlorine and fluorine atoms at the 6- and 2-positions of the purine ring. Its synthetic utility stems from the differential reactivity of halogen substituents, enabling sequential nucleophilic substitutions that facilitate the creation of complex nucleoside analogs and receptor-targeting molecules [3] [4] [10]. The compound typically appears as a white to off-white powder and requires storage at 2–8°C to maintain stability [3].

Table 1: Fundamental Chemical Identifiers of 6-Chloro-2-fluoropurine

PropertyValue
CAS Registry Number1651-29-2
IUPAC Name6-Chloro-2-fluoro-7H-purine
Molecular FormulaC5H2ClFN4
Molecular Weight172.55 g/mol
Monoisotopic Mass171.995201996 Da
SMILESFC1=NC(Cl)=C2NC=NC2=N1
InChI KeyUNRIYCIDCQDGQE-UHFFFAOYSA-N
XLogP31.38
Hydrogen Bond Donor Count1

Historical Context and Discovery of Halogenated Purine Derivatives

Halogenated purines emerged as critical synthetic targets in the mid-20th century, with foundational work establishing their role as nucleobase analogs for disrupting DNA synthesis in cancer cells. The specific development of 6-chloro-2-fluoropurine arose from systematic investigations into the reactivity of dihalogenated purines, particularly exploring how fluorine's high electronegativity and small atomic radius could influence electronic distribution and metabolic stability compared to earlier chloro- or bromo-purines. Early synthetic routes relied on hazardous diazotization conditions or inefficient halogen exchange reactions [9]. Contemporary synthesis leverages 6-chloro-2-fluoropurine as a precursor synthesized via controlled chlorination and fluorination of purine scaffolds. For example, phase-transfer catalysis (PTC) methods using polyethylene glycol 2000 (PEG-2000) significantly improved the chlorination step of acetylated guanine derivatives, yielding 2-amino-6-chloropurine intermediates. Subsequent diazotization and fluorination, often using tetraalkylammonium salts or tetraphenylphosphonium bromide (TPPB) as catalysts, enabled efficient access to 2-fluoro-6-chloropurine derivatives [9]. This evolution in synthetic methodology transformed 6-chloro-2-fluoropurine from a challenging target into a commercially accessible building block (e.g., Sigma-Aldrich, Thermo Scientific), accelerating its adoption in medicinal chemistry [3] [4] [10].

Structural Significance of Halogen Substitution in Purine Scaffolds

The strategic incorporation of chlorine and fluorine at the C6 and C2 positions of the purine ring induces distinct electronic and steric effects that govern reactivity and molecular interactions:

  • Electronegativity and Bond Polarization: Fluorine (Pauling electronegativity = 3.98) creates a strong electron-deficient center at C2, while chlorine (electronegativity = 3.16) polarizes the C6 position. This differential polarization establishes C6-Cl as the primary site for nucleophilic aromatic substitution (SNAr) due to chlorine's superior leaving group ability compared to fluoride. Subsequent SNAr at C2 becomes feasible only after C6 modification [6] [10].
  • Tautomeric Equilibrium: Unlike unsubstituted purine, 6-chloro-2-fluoropurine predominantly exists in the 9H-tautomeric form, as confirmed by 1H NMR spectroscopy (DMSO-d6), which shows a characteristic imidazole NH peak near δ 13.5 ppm. This tautomerism influences hydrogen-bonding potential and metal-coordination behavior [7].
  • Crystallographic and Spectroscopic Data: X-ray diffraction studies of related compounds (e.g., PDB entry 1JDJ) suggest orthogonal orientation of halogens relative to the purine plane. IR spectroscopy reveals C-F and C-Cl stretches at 1265–1280 cm−1 and 730–745 cm−1, respectively [2] [4]. Computational models (ALOGPS) predict logP = 1.38 and water solubility of 8.18 mg/mL, reflecting moderate lipophilicity suitable for blood-brain barrier penetration in derivative forms [2] [5].

Table 2: Comparative Halogen Reactivity in 6-Chloro-2-fluoropurine

PositionHalogenBond Length (Å)*ElectronegativityRelative SNAr ReactivityPrimary Nucleophilic Targets
C2Fluorine1.343.98Low"Hard" nucleophiles (e.g., alkoxides under forcing conditions)
C6Chlorine1.733.16HighAmines, thiols, organometallics

*Estimated from computational models (DFT-B3LYP/6-31G)*

Role in Medicinal Chemistry and Drug Discovery

6-Chloro-2-fluoropurine's primary utility lies as a multifunctional synthetic intermediate enabling efficient access to bioactive molecules through regioselective derivatization:

  • Adenosine Receptor (AR) Antagonists: This compound serves as the cornerstone for synthesizing potent and selective A3 adenosine receptor antagonists. Sequential nucleophilic substitutions exploit the differential reactivity at C6 and C2. First, cycloalkylamines (e.g., cyclohexylamine, endo-norbornylamine) displace the C6-chlorine under mild conditions (n-butanol, 80°C). The resulting 2-fluoro-6-alkylaminopurine intermediate then undergoes substitution at C2 with arylamines, aryloxy, or arylthio groups under higher temperatures (sealed tube, 110°C) or microwave irradiation. This approach yielded compounds such as 2-(phenylamino)-N6-(endo-norbornyl)adenine, exhibiting A3AR binding affinity (Ki = 37 nM) and >200-fold selectivity over A1 and A2A subtypes. Notably, 9-methylation of these derivatives retained potency, confirming the versatility of the core scaffold [6].
  • P2X7 Receptor Antagonists: Dichloroarylpurinylethanones derived from 6-chloro-2-fluoropurine demonstrate blood-brain barrier (BBB) permeability and P2X7 receptor blockade—a target for neurodegenerative diseases. Compound ITH15004 (2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one), synthesized via C9-alkylation, emerged as a potent, selective, non-nucleotide antagonist inhibiting YO-PRO-1 uptake and interleukin-1β release in macrophages. Parallel artificial membrane permeability assays (PAMPA) confirmed its CNS drug potential [5].
  • Nucleoside Analog Synthesis: Immobilized 2′-N-deoxyribosyltransferases (NDTs) from Lactobacillus animalis utilize 6-chloro-2-fluoropurine for transglycosylation reactions to form halogenated 2′-deoxyribonucleosides. These analogs serve as antimetabolites in antiviral and anticancer therapies. The C6 chlorine facilitates enzymatic glycosylation while the C2 fluorine modulates base-pairing interactions and metabolic stability [8].
  • Kinase Inhibitor Scaffolds: Derivatives like reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine), synthesized from 6-chloro-2-fluoropurine, demonstrate dual activity as A3AR antagonists and dedifferentiation agents, though the latter mechanism remains independent of adenosine receptor modulation [6].

Table 3: Bioactive Derivatives Synthesized from 6-Chloro-2-fluoropurine

Derivative ClassExample CompoundKey Modification SitesBiological TargetActivity/Property
A3AR Antagonist2-Phenylamino-N6-(endo-norbornyl)adenineC2: Phenylamino; C6: NorbornylHuman A3 adenosine receptorKi = 37 nM; >200-fold selectivity
P2X7 AntagonistITH15004C9: (2,4-Dichlorophenyl)ethanoneP2X7 receptorInhibits IL-1β release; BBB permeable
Nucleoside Analog6-Chloro-2-fluoro-2′-deoxyribosideRibose at N9AntimetaboliteAntiviral/antitumor potential
Dedifferentiation AgentReversineC2: 4-Morpholinoanilino; C6: CyclohexylMultiple kinases, A3ARKi (A3AR) = 0.66 μM

Properties

CAS Number

1651-29-2

Product Name

6-Chloro-2-fluoropurine

IUPAC Name

6-chloro-2-fluoro-7H-purine

Molecular Formula

C5H2ClFN4

Molecular Weight

172.55 g/mol

InChI

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)

InChI Key

UNRIYCIDCQDGQE-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl

Isomeric SMILES

C1=NC2=C(NC(=NC2=N1)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.